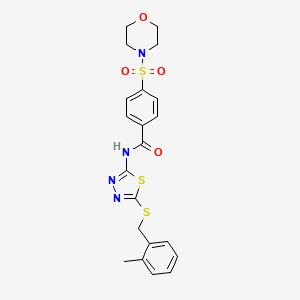

Ethyl 3-(methylamino)butanoate

Descripción general

Descripción

Ethyl 3-(methylamino)butanoate is a chemical compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.2 and is commonly stored in a refrigerator . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2/c1-4-10-7(9)5-6(2)8-3/h6,8H,4-5H2,1-3H3 . This code provides a detailed description of the molecule’s structure. The compound consists of a butanoate (four-carbon) backbone with a methylamino group attached to the third carbon and an ethyl group attached via an ester linkage .Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3 . It has a boiling point of 188.6±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.6±0.4 mmHg at 25°C and an enthalpy of vaporization of 42.5±3.0 kJ/mol . The flash point is 67.9±22.6 °C . It has a molar refractivity of 39.8±0.3 cm3 and a molar volume of 156.8±3.0 cm3 .Aplicaciones Científicas De Investigación

Biofuel Production

Ethyl 3-(methylamino)butanoate, though not directly mentioned, can be related to studies on biofuel production. Research focusing on biodiesel additives, such as ethyl and methyl esters derived from palm oil through transesterification, showcases the potential of esters in enhancing fuel properties and solving fuel instability at low temperatures. These studies suggest that similar esters, including this compound, could have applications in improving diesohol blends and overall fuel quality, potentially contributing to more sustainable and efficient fuel options (Areerat Chotwichien et al., 2009).

Synthetic Organic Chemistry

The compound has potential implications in synthetic organic chemistry, as demonstrated by research on the phosphine-catalyzed [4 + 2] annulation processes. In these studies, ethyl 2-methyl-2,3-butadienoate, a closely related ester, acts as a 1,4-dipole synthon in annulation reactions with N-tosylimines to form highly functionalized tetrahydropyridines. This indicates this compound could serve as a precursor or intermediate in the synthesis of complex organic compounds with applications ranging from pharmaceuticals to materials science (Xue-Feng Zhu et al., 2003).

Renewable Chemical Feedstocks

In the realm of renewable chemical feedstocks, compounds like this compound may contribute to the development of sustainable chemicals. For instance, 2-butanol and butanone (methyl ethyl ketone – MEK), chemicals with potential uses as biofuels and biocommodity chemicals, have been produced through the bioconversion of natural resources. Studies involving the B12-dependent dehydratase step and NADH dependent secondary alcohol dehydrogenase for the conversion of meso-2,3-butanediol to butanone, and subsequently to 2-butanol, highlight the potential of esters in biotechnological applications for producing valuable industrial chemicals (Payam Ghiaci et al., 2014).

Safety and Hazards

Ethyl 3-(methylamino)butanoate is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

ethyl 3-(methylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-10-7(9)5-6(2)8-3/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDWUXYUMDIPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2668512.png)

![4-butyl-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2668514.png)

![2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2668517.png)

![3-oxo-N,2-diphenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2668518.png)

![1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2668519.png)

![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)

![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)

![N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide](/img/structure/B2668527.png)

![2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2668530.png)